Cas no 110548-07-7 ((R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity))

(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) is a chiral intermediate and impurity of the fluoroquinolone antibiotic ofloxacin. This compound is structurally characterized by the presence of a carboxylic acid group and two fluorine atoms, distinguishing it as a key derivative in the synthesis and quality control of ofloxacin and its enantiomers. Its significance lies in its role as a reference standard for analytical methods, ensuring the purity and compliance of pharmaceutical formulations. The compound’s well-defined stereochemistry and high chemical stability make it valuable for research, impurity profiling, and regulatory testing. Its precise synthesis and characterization support advancements in chiral separation and pharmacopoeial standards.
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) structure
110548-07-7 structure
Product name:(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)
CAS No:110548-07-7
MF:C13H9F2NO4
MW:281.21200
CID:2085182
PubChem ID:688334

(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Chemical and Physical Properties

Names and Identifiers

    • (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)
    • (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
    • (R)-(+)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
    • (+)-9,10-difluoro-2,3-dihydro-
    • .(+)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido(1,2,3-de)[1,4]benzoxazine-6-carboxylic acid
    • .(+)-9,10-difluoro-3(R)-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
    • .(+)-9,10-difluoro-3(R)-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
    • .[R]-(+)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
    • (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • Levofloxacin Impurity 4
    • (R)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • 110548-07-7
    • BIDD:GT0201
    • Ofloxacin Q acid, (R)-
    • (RS)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (FPA)
    • F19503
    • (R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid;
    • (R)-ofloxacin q acid
    • Ofloxacin Impurity A
    • (R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • Q27261245
    • UNII-54WED5A4S7
    • 9,10-difluoro-2,3-dihydro-3-Me-7-Oxo-7h-pyrido-1,4-benzoxazine-6-cooh
    • (-)-9,10-difluoro-3(S)-methyl-7-oxo-2,3-dihydro-7H- pyrido (1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
    • 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3R)-
    • (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid(>85%)
    • (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    • (R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
    • (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0?,??]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
    • Levofloxacin Impurity 8
    • SCHEMBL2877827
    • (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
    • 54WED5A4S7
    • Inchi: InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1
    • InChI Key: NVKWWNNJFKZNJO-RXMQYKEDSA-N

Computed Properties

  • Exact Mass: 281.05000
  • Monoisotopic Mass: 281.04996409Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 68.53000
  • LogP: 1.93130

(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Security Information

(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D446960-10mg
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
110548-07-7
10mg
$ 339.00 2023-09-07
TRC
D446960-25mg
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
110548-07-7
25mg
$ 644.00 2023-09-07
TRC
O245760-100mg
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)
110548-07-7
100mg
$1533.00 2023-05-17
TRC
D446960-100mg
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
110548-07-7
100mg
$1912.00 2023-05-18
TRC
O245760-250mg
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)
110548-07-7
250mg
$ 3000.00 2023-09-06
TRC
D446960-5mg
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
110548-07-7
5mg
$ 201.00 2023-09-07
TRC
O245760-10mg
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)
110548-07-7
10mg
$196.00 2023-05-17

(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Production Method

Additional information on (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)

Comprehensive Overview of (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity, CAS No. 110548-07-7)

(R)-Ofloxacin Carboxylic Acid, also known as Dextrofloxacin Difluoro Impurity (CAS No. 110548-07-7), is a chiral intermediate and impurity associated with the synthesis of fluoroquinolone antibiotics. This compound has garnered significant attention in pharmaceutical research due to its role in quality control and analytical method development. With the increasing demand for high-purity active pharmaceutical ingredients (APIs), understanding and controlling impurities like (R)-Ofloxacin Carboxylic Acid has become a critical focus for manufacturers and regulatory agencies.

The compound is structurally related to Ofloxacin, a widely used antibiotic, and its presence as an impurity can impact the efficacy and safety of the final drug product. Researchers and analytical chemists frequently search for methods to detect and quantify Dextrofloxacin Difluoro Impurity using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are essential for ensuring compliance with stringent regulatory standards set by organizations like the FDA and EMA.

One of the trending topics in pharmaceutical chemistry is the development of green and sustainable synthesis routes. In this context, the optimization of synthetic pathways to minimize the formation of impurities like (R)-Ofloxacin Carboxylic Acid is a hot research area. Scientists are exploring catalytic methods and alternative solvents to reduce environmental impact while maintaining high yields and purity. This aligns with the broader industry shift toward green chemistry principles.

Another area of interest is the application of artificial intelligence (AI) and machine learning (ML) in impurity profiling. Predictive models are being developed to identify potential impurities early in the drug development process, including compounds like Dextrofloxacin Difluoro Impurity. These technologies help streamline R&D workflows and reduce time-to-market for new drugs, addressing a key challenge in the pharmaceutical industry.

From a regulatory perspective, the International Council for Harmonisation (ICH) guidelines emphasize the need for thorough impurity characterization. (R)-Ofloxacin Carboxylic Acid falls under the category of specified impurities, requiring detailed analytical validation. This has led to increased demand for certified reference materials (CRMs) and validated analytical methods, driving growth in the reference standards market.

In conclusion, (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity, CAS No. 110548-07-7) plays a pivotal role in pharmaceutical quality assurance. Its study intersects with cutting-edge research areas such as green chemistry, AI-driven drug development, and advanced analytical techniques. As the industry continues to prioritize drug safety and efficacy, the importance of understanding and controlling such impurities will only grow.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk